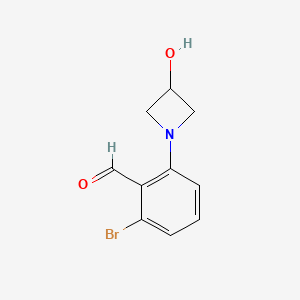![molecular formula C10H11N3OS B13169489 N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features both a thiophene ring and an imidazole ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while imidazole is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Formation of the imidazole ring: The imidazole ring can be synthesized through various methods, such as the cyclization of amido-nitriles in the presence of a nickel catalyst.
Coupling of 2-thiopheneethylamine with the imidazole ring: The final step involves coupling 2-thiopheneethylamine with the imidazole ring to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneethylamine: A precursor in the synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide.
Thiophene derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethylamine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxamide and 1H-imidazole-2-carboxamide.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c14-10(13-6-5-11-8-13)12-4-3-9-2-1-7-15-9/h1-2,5-8H,3-4H2,(H,12,14) |
Clave InChI |
OLIDMQQFCWYMDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCNC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


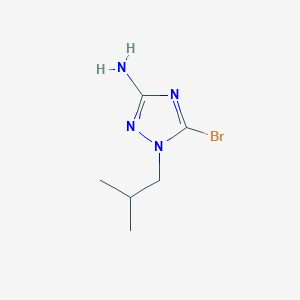
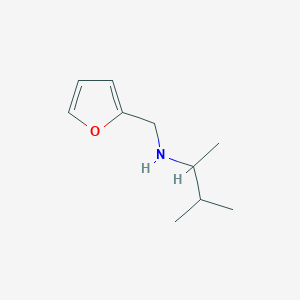
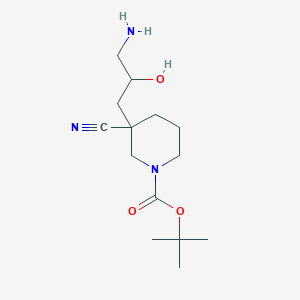
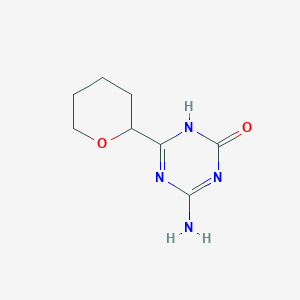
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
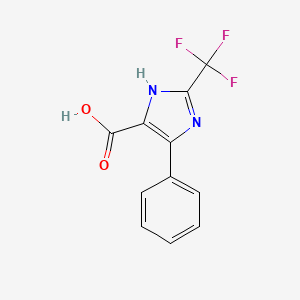


![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

